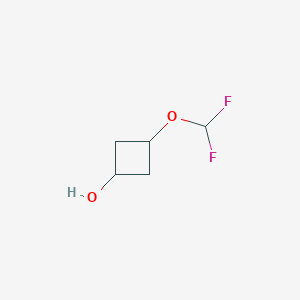

3-(Difluoromethoxy)cyclobutan-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8F2O2 |

|---|---|

Molecular Weight |

138.11 g/mol |

IUPAC Name |

3-(difluoromethoxy)cyclobutan-1-ol |

InChI |

InChI=1S/C5H8F2O2/c6-5(7)9-4-1-3(8)2-4/h3-5,8H,1-2H2 |

InChI Key |

UVEIXTWAJXLWOK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1OC(F)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Difluoromethoxy Cyclobutan 1 Ol and Its Precursors

Strategies for Constructing the Cyclobutane (B1203170) Ring System

The formation of the four-membered carbocyclic core of 3-(difluoromethoxy)cyclobutan-1-ol is a significant hurdle due to inherent ring strain. baranlab.org Modern synthetic methods have overcome many of these difficulties, providing access to a variety of substituted cyclobutanes. nih.gov

Photoredox-Catalyzed Cyclization Approaches

Photoredox catalysis has emerged as a powerful tool for the synthesis of cyclobutanes under mild conditions. scispace.com One notable strategy involves a deboronative radical addition-polar cyclization cascade. scispace.comnih.gov This method utilizes readily available alkylboronic esters and haloalkyl alkenes to construct structurally diverse cyclobutanes. scispace.comnih.gov The reaction proceeds through a single-electron transfer, which induces a deboronative radical addition to an electron-deficient alkene. This is followed by a single-electron reduction and a polar 4-exo-tet cyclization with a pendant alkyl halide. scispace.comnih.gov The use of easily oxidizable arylboronate complexes is crucial for the success of this methodology. scispace.comnih.gov This approach displays excellent functional group tolerance and can also be applied to the synthesis of other ring sizes. scispace.comnih.gov

Another photoredox-catalyzed approach involves a strain-release/ nih.govnih.gov-rearrangement cascade (SRRC) to produce polysubstituted cyclobutanes. rsc.org This method employs α-silylamines as radical precursors and strained bicyclo[1.1.0]butanes (BCBs) or cyclobutenes as radical acceptors. rsc.org This strategy provides access to a variety of 1,1,3- and 1,1,2-trisubstituted cyclobutanes. rsc.org

| Photoredox Cyclization Approach | Key Features | Reactants | Products |

| Deboronative Radical Addition-Polar Cyclization | Mild conditions, excellent functional group tolerance. scispace.comnih.gov | Alkylboronic esters, haloalkyl alkenes. scispace.comnih.gov | Structurally diverse cyclobutanes. scispace.comnih.gov |

| Strain-Release/ nih.govnih.gov-Rearrangement Cascade (SRRC) | Modular and straightforward. rsc.org | α-Silylamines, bicyclo[1.1.0]butanes (BCBs) or cyclobutenes. rsc.org | Polysubstituted cyclobutanes. rsc.org |

C-H Functionalization-Mediated Cyclobutane Formation

Direct C-H functionalization represents a highly atom-economical strategy for synthesizing complex molecules. acs.org While challenging for cyclobutanes due to the high s-character and strength of their C-H bonds, significant progress has been made. nih.govacs.org Rhodium(II) catalysts have been successfully employed for the regio- and stereoselective C-H functionalization of cyclobutanes. nih.gov The choice of catalyst can direct the functionalization to either the C1 or C3 position with high selectivity and enantioselectivity. nih.gov

In some approaches, a directing group is used to control the regiochemistry of the C-H functionalization. acs.orgnih.gov For instance, an 8-aminoquinoline (B160924) directing group can facilitate palladium-catalyzed arylation of methylene (B1212753) C-H bonds. acs.org This strategy has been applied to the synthesis of various pseudodimeric cyclobutane natural products. acs.orgfigshare.com

| Catalyst/Directing Group | Position of Functionalization | Selectivity |

| Rh₂(S-TCPTAD)₄ | C1 | High site selectivity and enantioselectivity (up to 98% ee). nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | C3 | High site selectivity. nih.gov |

| 8-Aminoquinoline | Methylene C-H bonds | Enables palladium-catalyzed arylation. acs.org |

Ligand-Controlled Regiodivergent Aminocarbonylation of Cyclobutanols

A recently developed method for the derivatization of cyclobutanols is the ligand-controlled regiodivergent aminocarbonylation. nih.govresearchgate.net This palladium-catalyzed reaction allows for the selective synthesis of either 1,1- or 1,2-substituted cyclobutanecarboxamides from the same cyclobutanol (B46151) precursor by simply changing the phosphine (B1218219) ligand. nih.govresearchgate.net This method is notable for keeping the cyclobutane core intact and demonstrates good functional group compatibility, as well as high regio- and stereoselectivity. nih.govresearchgate.net This strategy provides a rapid way to install a conformationally restricted cyclobutane skeleton, which is valuable in drug discovery. nih.gov

| Ligand | Product | Reaction Conditions |

| (4-CF₃C₆H₄)₃P | 1,1-substituted cyclobutanecarboxamides | Pd(acac)₂, 20 bar CO, DCE, 110 °C, 24 h. researchgate.net |

| NIXantphos | 1,2-substituted cyclobutanecarboxamides | Pd(TFA)₂, 6 bar CO, DCE, 110 °C, 24 h. researchgate.net |

Ring-Closing Metathesis Strategies for Cyclic Architectures

Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated rings, including cyclobutenes, which can be precursors to cyclobutanes. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular metathesis of two terminal alkenes, catalyzed by ruthenium-based complexes, to form a cycloalkene and volatile ethylene (B1197577). wikipedia.orgorganic-chemistry.org The reaction is favored by the removal of ethylene from the reaction mixture. organic-chemistry.org RCM is valued for its ability to form rings of various sizes and its tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org

In the context of cyclobutane synthesis, RCM can be employed to create cyclobutene (B1205218) intermediates, which can then be hydrogenated to the corresponding cyclobutane. Additionally, ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes can furnish γ,δ-unsaturated aldehydes, which are versatile synthetic intermediates. nih.gov

Introduction of the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is an important motif in many pharmaceuticals and agrochemicals. Its introduction often requires specialized fluorination techniques.

Nucleophilic Fluorination Techniques for Difluoromethyl Ethers

The synthesis of difluoromethyl ethers can be achieved through the reaction of phenols with a difluorocarbene source or by nucleophilic displacement. nih.gov A convenient and non-ozone-depleting method utilizes difluoromethyltriflate (HCF₂OTf) for the difluoromethylation of phenols. nih.gov This reaction proceeds rapidly at room temperature in an aqueous solvent and tolerates a wide range of functional groups, including esters, amides, ketones, and nitriles. nih.gov

Another approach involves the nucleophilic fluorination of a suitable precursor. For example, the fluorination of N1-difluoromethyl-N3-methyltriazolium triflate with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) can generate fluoroform. nih.gov The development of soluble and stable nucleophilic fluoride reagents, such as 1,3-diarylimidazolium-based fluoride reagents, has addressed challenges associated with traditional fluoride sources like alkali metal fluorides. acs.org Transition metal catalysis, particularly with palladium and rhodium complexes, has also been extensively developed for nucleophilic fluorination reactions. acs.orgrsc.org

| Fluorination Reagent | Substrate | Key Features |

| Difluoromethyltriflate (HCF₂OTf) | Phenols | Non-ozone-depleting, fast reaction times, broad functional group tolerance. nih.gov |

| Tetrabutylammonium fluoride (TBAF) | N1-difluoromethyl-N3-methyltriazolium triflate | Proceeds via an Sₙ2 pathway. nih.gov |

| [IPrH][F(HF)₂] | Benzylic compounds | Soluble, stable, and selective nucleophilic fluoride source. acs.org |

Chemical Reactivity and Transformation of 3 Difluoromethoxy Cyclobutan 1 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol moiety is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and structural modifications.

The hydroxyl group of 3-(difluoromethoxy)cyclobutan-1-ol can be replaced by various nucleophiles. Direct substitution of the -OH group is difficult because it is a poor leaving group. Therefore, a two-step strategy is typically employed. First, the alcohol is converted into a derivative with a good leaving group, such as a tosylate, mesylate, or triflate. This is followed by a bimolecular nucleophilic substitution (SN2) reaction with the desired nucleophile. nih.gov

The SN2 reaction proceeds via a concerted, one-step mechanism where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. youtube.comlibretexts.org The transition state involves five groups around the carbon center, making the reaction sensitive to steric hindrance. libretexts.org In the case of this compound, the cyclobutane (B1203170) ring and the substituent at C3 can influence the accessibility of the carbinol carbon to the incoming nucleophile.

Analogous reactions have been demonstrated on similar gem-difluorocyclobutanol systems, where the tertiary alcohol is functionalized through carbocation intermediates, enabling substitution with thiol and azide (B81097) nucleophiles. acs.org For this compound, a secondary alcohol, the SN2 pathway is more probable, especially with a good leaving group.

Table 1: Common Leaving Groups for Nucleophilic Substitution of Alcohols

| Precursor Functional Group | Reagent | Leaving Group | Product of Substitution |

|---|---|---|---|

| Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) | Inverted product |

| Alcohol (-OH) | MsCl, Et3N | Mesylate (-OMs) | Inverted product |

| Alcohol (-OH) | Tf2O, pyridine | Triflate (-OTf) | Inverted product |

Data sourced from general organic chemistry principles. nih.gov

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 3-(difluoromethoxy)cyclobutan-1-one. youtube.comlibretexts.org Further oxidation to a carboxylic acid is not possible without breaking the cyclobutane ring. youtube.com A variety of oxidizing agents can accomplish the conversion to the ketone, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. youtube.comyoutube.com

Strong oxidizing agents based on chromium(VI), such as chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), readily oxidize secondary alcohols to ketones. libretexts.orgyoutube.com Milder reagents like pyridinium (B92312) chlorochromate (PCC) and Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) are also highly effective and are often preferred to avoid harsh acidic conditions and potential side reactions. libretexts.orgyoutube.com

Table 2: Reagents for the Oxidation of this compound to 3-(Difluoromethoxy)cyclobutan-1-one

| Reagent System | Typical Solvent | Conditions | Notes |

|---|---|---|---|

| Jones Reagent (CrO₃, H₂SO₄) | Acetone | 0 °C to RT | Strong, acidic conditions. youtube.com |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Milder, non-aqueous conditions, stops at the ketone. libretexts.orgyoutube.com |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂) | Low Temperature (-78 °C to RT) | Mild, avoids heavy metals. youtube.com |

| Sodium Hypochlorite (NaOCl), TEMPO | Dichloromethane (CH₂Cl₂) | Room Temperature | Catalytic, metal-free option. |

Data sourced from established oxidation methodologies. libretexts.orgyoutube.comyoutube.com

The synthesis of the related 3-oxocyclobutanecarboxylic acid has been achieved through multi-step routes starting from different precursors, highlighting the interest in functionalized cyclobutane structures. google.comgoogle.comgoogle.com

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. acs.org For this compound, the hydroxyl group is a versatile starting point for such transformations.

Beyond the oxidation and substitution reactions previously discussed, the alcohol can be converted into other functionalities. For example, etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Esterification can be readily accomplished by reacting the alcohol with a carboxylic acid (Fischer esterification), an acid chloride, or an anhydride.

A key derivatization strategy involves converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate). nih.gov This not only facilitates nucleophilic substitution but also serves as a protecting group or an activating group for other transformations. This approach is foundational for expanding the synthetic utility of the cyclobutanol (B46151) scaffold. nih.gov

Reactivity of the Cyclobutane Ring

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to reactions that can alleviate this strain.

The inherent strain in the cyclobutane ring makes it prone to ring-opening reactions under certain conditions. These reactions are often promoted by Lewis acids, transition metals, or the strategic placement of "donor" and "acceptor" functional groups that can stabilize intermediates formed during the ring-cleavage process. chemistryviews.orgacs.org For instance, donor-acceptor cyclobutanes can undergo ring-opening when treated with nucleophiles like electron-rich arenes or thiols in the presence of a Lewis acid such as aluminum chloride (AlCl₃). acs.org

While specific ring-opening reactions for this compound are not extensively documented, analogies can be drawn from related systems. Thermally induced electrocyclic ring-opening is a well-known reaction for cyclobutenes, which transform into 1,3-butadienes. researchgate.net In substituted cyclobutanes, acid-catalyzed or metal-catalyzed pathways can lead to cleavage of C-C bonds, resulting in linear, functionalized acyclic products. chemistryviews.org The presence of the difluoromethoxy and hydroxyl groups would likely influence the regioselectivity of such a ring-opening reaction. Additionally, carbocation intermediates, which could be formed at the carbinol center under acidic conditions, may trigger molecular rearrangements that could involve ring expansion or cleavage. libretexts.org

There is significant interest in methods to introduce new substituents onto the cyclobutane core without causing ring-opening, as these scaffolds are valuable in medicinal chemistry. nih.gov C-H functionalization has emerged as a powerful strategy to achieve this. nih.govacs.org These reactions selectively convert a C-H bond into a C-C or C-heteroatom bond.

For a molecule like this compound, C-H functionalization could potentially occur at the C2 or C3 positions. Catalyst-controlled C-H insertion reactions using rhodium carbenes have been shown to be effective for the regio- and stereoselective functionalization of substituted cyclobutanes, allowing access to either 1,1- or 1,3-disubstituted products by simply changing the rhodium catalyst. nih.gov Palladium-catalyzed C-H arylation, often guided by a directing group temporarily installed on the molecule, is another key method. nih.govacs.org For example, a carboxylic acid derivative of the cyclobutane could be coupled to a directing group like 8-aminoquinoline (B160924) to direct arylation to a specific C-H bond on the ring. nih.gov These advanced synthetic methods provide a route to elaborate the structure of this compound, creating novel and complex 1,3-disubstituted cyclobutane derivatives while preserving the core ring structure. nih.gov

Influence of the Difluoromethoxy Group on Reactivity

The difluoromethoxy group (-OCHF₂) at the C3 position significantly modulates the reactivity of the cyclobutanol core, primarily through its potent electronic and hydrogen-bonding effects.

The difluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect (-I) is transmitted through the sigma bonds of the cyclobutane ring, influencing the electron density at the C1 position where the hydroxyl group is located. This electron withdrawal deactivates the hydroxyl group towards reactions that involve the formation of a positive charge, such as carbocation-mediated processes. Conversely, it can enhance the acidity of the hydroxyl proton, making the corresponding alkoxide a more accessible nucleophile.

Studies on related fluorinated compounds have quantified the electronic influence of such groups. For instance, the introduction of fluorine atoms is known to significantly alter the electronic structure of molecules, affecting both intramolecular energetics and intermolecular interactions. The difluoromethyl group (CF₂H) is recognized for its ability to act as a moderate electron acceptor through both inductive and resonance pathways. This property can be expected to similarly influence the reactivity of the hydroxyl group in this compound, making it less prone to reactions proceeding through an S_N_1-type mechanism due to the destabilization of a potential carbocation at C1.

| Substituent | Inductive Effect (σ_I) | Resonance Effect (σ_R_) | Overall Electronic Effect |

| -OCHF₂ | Strong -I | Weak +R | Electron-withdrawing |

| -OH | -I / +R | -I / +R | Electron-donating (by resonance) |

| -CH₃ | Weak +I | N/A | Electron-donating (by induction) |

| This table presents a qualitative comparison of the electronic effects of the difluoromethoxy group with other common substituents. |

The difluoromethoxy group can participate in hydrogen bonding, which can mediate chemical transformations. The oxygen atom of the difluoromethoxy group, with its lone pairs of electrons, can act as a hydrogen bond acceptor. More uniquely, the C-H bond of the difluoromethyl group (CHF₂) can function as a hydrogen bond donor. This is due to the polarization of the C-H bond by the two adjacent fluorine atoms, which imparts a partial positive charge on the hydrogen atom.

This dual hydrogen-bonding capability can influence the transition states of reactions. For example, in a reaction medium capable of hydrogen bonding, the difluoromethoxy group could interact with solvent molecules or other reagents, thereby affecting the activation energy of a given transformation. In intramolecular contexts, although less likely in this specific isomer, such interactions can dictate conformational preferences and reactivity. The ability of related C-H bonds in fluorinated compounds to act as hydrogen bond donors has been confirmed through spectroscopic and crystallographic studies, and this interaction can be a significant factor in catalysis and molecular recognition. For instance, hydrogen bond catalysis is a known strategy for chemical transformations, including the dehydrative cyclization of diols.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for this compound are scarce, the probable reaction pathways can be analyzed based on the general principles of cyclobutane chemistry and the electronic influence of the difluoromethoxy group.

S_N_1 Reactions: A unimolecular nucleophilic substitution (S_N_1) reaction proceeding through a cyclobutyl cation at C1 is expected to be disfavored. The inherent instability of the cyclobutyl cation is further exacerbated by the strong electron-withdrawing nature of the difluoromethoxy group at C3, which would destabilize the positive charge through an inductive effect.

S_N_2 Reactions: A bimolecular nucleophilic substitution (S_N_2) reaction is a more probable pathway for the displacement of the hydroxyl group (after its conversion to a better leaving group, such as a tosylate or mesylate). The approach of a nucleophile to the C1 carbon would be subject to steric hindrance from the cyclobutane ring. The stereochemical outcome would be an inversion of configuration at C1.

Radical Processes: Radical reactions at C1 are plausible, particularly under conditions that favor homolytic cleavage of the C-O bond (for instance, after conversion to a suitable precursor). The stability of a radical intermediate at C1 would be influenced by the substituent at C3, though the effect is generally less pronounced than for ionic intermediates. The synthesis of cyclobutanes through radical addition-polar cyclization cascades has been demonstrated, highlighting the viability of radical intermediates in cyclobutane systems.

The stereochemistry of reactions involving this compound is of significant interest, particularly concerning the relative orientation of the hydroxyl and difluoromethoxy groups (cis or trans).

Transformations at the C1 center will be influenced by the existing stereochemistry of the starting material. For instance, in an S_N_2 reaction, a cis-3-(difluoromethoxy)cyclobutanol would be converted to a trans-substituted product, and vice versa.

In reactions involving the formation of a new stereocenter, such as the reduction of the corresponding ketone, 3-(difluoromethoxy)cyclobutanone, to form the alcohol, the stereochemical outcome is dictated by the facial selectivity of the hydride attack. Studies on the reduction of 3-substituted cyclobutanones have shown a high preference for the formation of the cis-alcohol. nih.govnih.gov This is often rationalized by the Felkin-Anh model, where the nucleophile attacks the carbonyl group from the face opposite to the largest substituent on the adjacent carbon, minimizing steric interactions in the transition state. In the case of 3-(difluoromethoxy)cyclobutanone, the difluoromethoxy group would direct the incoming nucleophile to the opposite face of the ring, leading predominantly to the cis-alcohol. nih.govnih.gov

| Reaction Type | Starting Material Stereoisomer | Expected Major Product Stereoisomer | Governing Principle |

| S_N_2 | cis-3-(Difluoromethoxy)cyclobutanol | trans-Product | Inversion of configuration |

| S_N_2 | trans-3-(Difluoromethoxy)cyclobutanol | cis-Product | Inversion of configuration |

| Reduction of Ketone | 3-(Difluoromethoxy)cyclobutanone | cis-3-(Difluoromethoxy)cyclobutanol | Felkin-Anh model / Steric approach control nih.govnih.gov |

| This table summarizes the expected stereochemical outcomes for key transformations based on established mechanistic principles. |

Spectroscopic and Advanced Structural Elucidation of 3 Difluoromethoxy Cyclobutan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy stands as a powerful tool for the unambiguous determination of the three-dimensional structure of organic compounds. For 3-(difluoromethoxy)cyclobutan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides critical insights into its stereochemistry, connectivity, and the electronic influence of its substituent groups.

¹H NMR Coupling Constant Analysis for Conformational Insight

Proton (¹H) NMR spectroscopy offers valuable information about the conformation of the cyclobutane (B1203170) ring through the analysis of proton-proton (H-H) coupling constants (J-coupling). The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, which in turn is dictated by the ring's puckering and the orientation of its substituents. nih.gov

In substituted cyclobutanes, the ring typically adopts a non-planar, puckered conformation to relieve ring strain. This results in two distinct orientations for substituents: axial and equatorial. nih.gov The conformational equilibrium between these two forms can be investigated by analyzing the J-coupling values. nih.gov Specifically, four-bond couplings (⁴JHH) have shown a strong dependence on the spatial relationship of the interacting protons, with equatorial-equatorial couplings (⁴Jeq-eq) being significantly larger (around 5 Hz) than axial-axial couplings (⁴Jax-ax), which are close to 0 Hz. nih.gov

By carefully analyzing the complex splitting patterns in the ¹H NMR spectrum of this compound, the preferred conformation and the relative stereochemistry of the hydroxyl and difluoromethoxy groups can be determined. The coupling constants between the protons on the cyclobutane ring provide direct evidence for their spatial arrangement. organicchemistrydata.orglibretexts.org

¹³C and ¹⁹F NMR for Structural Confirmation and Electronic Effects

Carbon-13 (¹³C) and Fluorine-19 (¹⁹F) NMR spectroscopy provide complementary data for the complete structural elucidation of this compound.

¹³C NMR spectroscopy confirms the carbon framework of the molecule. The chemical shifts of the carbon atoms in the cyclobutane ring are influenced by the electronegativity of the attached substituents. The presence of the oxygen atom from the hydroxyl group and the difluoromethoxy group will cause a downfield shift (deshielding) for the carbons they are directly attached to. rsc.org Due to the coupling between carbon and fluorine, the signal for the carbon in the difluoromethoxy group (CF₂) will appear as a triplet. rsc.org

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. wikipedia.orghuji.ac.il The ¹⁹F NMR spectrum of this compound is expected to show a signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be split into a triplet by the geminal proton (H-C-F), with a typical coupling constant in the range of 50-60 Hz. rsc.orghuji.ac.il The chemical shift of the fluorine atoms is sensitive to their electronic environment, providing further confirmation of the structure. nih.gov The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous for resolving signals in complex molecules. wikipedia.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (CH-OH) | ~4.0 | Multiplet | |

| ¹H (CH-OCF₂H) | ~4.5 | Multiplet | |

| ¹H (CH₂) | 1.8 - 2.5 | Multiplets | |

| ¹H (OCF₂H ) | ~6.5 | Triplet | ²JHF ≈ 50-60 Hz |

| ¹³C (CH-OH) | ~70 | ||

| ¹³C (CH-OCF₂H) | ~75 | ||

| ¹³C (CH₂) | ~30-40 | ||

| ¹³C (OC F₂H) | ~115 | Triplet | ¹JCF ≈ 240-260 Hz |

| ¹⁹F | -80 to -100 | Doublet | ²JFH ≈ 50-60 Hz |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the specific stereoisomer and solvent.

Application of 2D NMR Techniques for Connectivity and Proximity Determination

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the connectivity and spatial relationships between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum will connect protons that are on adjacent carbons, confirming the sequence of atoms within the cyclobutane ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms. sdsu.educolumbia.edu Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the definitive assignment of the proton and carbon signals for each methine (CH) and methylene (B1212753) (CH₂) group in the molecule. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.educolumbia.edu HMBC is crucial for establishing the connectivity between the cyclobutane ring and the difluoromethoxy group. For instance, a correlation between the proton of the difluoromethoxy group (OCF₂H) and the carbon of the cyclobutane ring to which the group is attached will be observed. researchgate.net

By integrating the data from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, solidifying the structural determination of this compound. researchgate.netmdpi.com

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound.

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. copbela.org The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

O-H Stretch: A broad and strong absorption band in the region of 3650-3200 cm⁻¹ is characteristic of the hydroxyl (O-H) group, with the broadening resulting from intermolecular hydrogen bonding. pressbooks.publibretexts.org

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the cyclobutane ring. libretexts.org

C-O Stretch: A strong band in the 1260-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the alcohol and the ether linkage. libretexts.org

C-F Stretch: Strong and characteristic absorptions for the C-F bonds of the difluoromethoxy group are expected in the 1150-1000 cm⁻¹ region.

The absence of strong absorptions in other regions, such as the carbonyl (C=O) region around 1700 cm⁻¹, further confirms the assigned structure. youtube.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H | Stretch, hydrogen-bonded | 3650 - 3200 | Strong, Broad |

| C-H (alkane) | Stretch | 3000 - 2850 | Medium to Strong |

| C-O | Stretch | 1260 - 1000 | Strong |

| C-F | Stretch | 1150 - 1000 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy by detecting molecular vibrations that result in a change in polarizability. nih.gov For this compound, Raman spectroscopy can be particularly useful for observing the vibrations of the cyclobutane ring and the C-F bonds.

The puckering motion of the cyclobutane ring gives rise to characteristic low-frequency modes in the Raman spectrum. nih.gov The positions and intensities of these bands can provide further insight into the ring's conformation and the influence of the substituents. The symmetric stretching vibrations of the C-F bonds are also expected to be strong in the Raman spectrum. By combining IR and Raman data, a more complete picture of the vibrational modes of the molecule can be obtained, further validating its structure.

Mass Spectrometry for Molecular Composition and Fragmentation Studies

Mass spectrometry serves as a critical analytical technique for elucidating the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, valuable insights into its elemental composition and connectivity can be obtained.

Analysis of this compound using mass spectrometry would be expected to show a molecular ion peak corresponding to its monoisotopic mass of 138.04924 Da. In practice, depending on the ionization technique used, the molecule may be observed as various adducts. For instance, in electrospray ionization (ESI), common adducts would include the protonated molecule [M+H]⁺, the sodiated molecule [M+Na]⁺, and the potassiated molecule [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected.

The predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its characterization. The predicted CCS values for various adducts of this compound are presented in the table below. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 139.05652 | 123.0 |

| [M+Na]⁺ | 161.03846 | 129.2 |

| [M-H]⁻ | 137.04196 | 122.9 |

| [M+NH₄]⁺ | 156.08306 | 137.5 |

| [M+K]⁺ | 177.01240 | 131.7 |

| [M+H-H₂O]⁺ | 121.04650 | 111.9 |

This interactive table provides predicted mass spectrometry data for different adducts of this compound. uni.lu

Fragmentation of the molecular ion provides further structural information. For this compound, several key fragmentation pathways can be anticipated based on the functional groups present. The presence of the alcohol functional group often leads to the loss of a water molecule (H₂O), which would result in a fragment ion with an m/z of 121.04650, corresponding to [M+H-H₂O]⁺. libretexts.orgyoutube.com Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the oxygen atom of the alcohol, is also a common fragmentation pattern for alcohols. youtube.com

Additionally, the difluoromethoxy group can undergo specific fragmentation. Cleavage of the C-O bond of the ether can lead to fragments corresponding to the cyclobutanol (B46151) ring and the difluoromethoxy group. The stability of the resulting carbocations and radical species will influence the relative abundance of the observed fragment ions. chemguide.co.uklibretexts.org The presence of fluorine atoms can also influence fragmentation patterns, and characteristic losses of HF or CHF₂ may be observed.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational details of a molecule, which are crucial for understanding its steric and electronic properties.

To date, there are no publicly available X-ray crystallographic studies for this compound or its direct derivatives. The successful application of this technique relies on the ability to grow single crystals of sufficient quality, which can be a challenging process.

For a derivative of this compound to be analyzed by X-ray crystallography, it would first need to be synthesized and then crystallized. A suitable derivative for crystallographic analysis might involve, for example, esterification of the hydroxyl group with a substituted benzoic acid. The resulting ester may have more favorable crystallization properties.

Should a suitable crystal of a derivative be obtained, the X-ray diffraction experiment would yield a set of crystallographic data. This data would include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). The refinement of the crystal structure would provide the precise atomic coordinates, from which detailed molecular geometry can be determined. For instance, a hypothetical crystal structure of a derivative could reveal the puckering of the cyclobutane ring and the orientation of the difluoromethoxy group relative to the ring. This information is invaluable for computational modeling and for understanding intermolecular interactions in the solid state. mdpi.comnih.gov

Theoretical and Computational Investigations of 3 Difluoromethoxy Cyclobutan 1 Ol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic distribution, molecular orbital energies, and other electronic properties of a molecule. These calculations solve the Schrödinger equation, albeit in an approximate manner, to provide a detailed picture of molecular behavior.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is widely used to optimize molecular geometries, calculate thermodynamic properties, and predict spectroscopic parameters. researchgate.netnih.gov In a typical DFT study of 3-(Difluoromethoxy)cyclobutan-1-OL, the primary goal would be to locate the minimum energy structures (conformers) and the transition states connecting them.

The choice of the functional and basis set is critical for obtaining reliable results. nih.gov For a molecule containing fluorine and oxygen, a functional like B3LYP is commonly employed for its effectiveness in handling electron correlation, while a Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVTZ would be appropriate to accurately describe the diffuse electrons on the electronegative atoms. researchgate.net

Calculated properties would include the molecule's dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Analysis This table presents common methods that would be applied to a molecule like this compound.

| Method Component | Examples | Typical Application |

| DFT Functional | B3LYP, PBE0, M06-2X | Geometry optimization, frequency calculations, thermochemistry. M06-2X is often preferred for systems with significant non-covalent interactions. |

| Basis Set | 6-31G(d), 6-311+G(d,p), cc-pVTZ, aug-cc-pVTZ | Describes the atomic orbitals used in the calculation. Larger basis sets with polarization (d,p) and diffuse (+) functions provide higher accuracy, especially for energies and properties of electronegative atoms. |

Ab Initio Methods for High-Level Calculations

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy, often referred to as the "gold standard" in quantum chemistry. nih.gov

These high-level calculations are particularly important for accurately determining energy differences between conformers and the energy barriers for reactions or rotations. nih.gov For instance, a CCSD(T) calculation, often performed on a geometry optimized at a lower level of theory (e.g., DFT or MP2), would provide a benchmark value for the puckering barrier of the cyclobutane (B1203170) ring or the rotational barrier of the difluoromethoxy group. nih.govnih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the cyclobutane ring and the rotation of its substituents give rise to a complex potential energy surface with multiple local minima (stable conformers) and saddle points (transition states).

The cyclobutane ring is not planar. A planar (D4h symmetry) structure would suffer from significant torsional strain due to the eclipsing of all C-H bonds. libretexts.org To alleviate this strain, the ring puckers into a "butterfly" conformation (D2d symmetry). masterorganicchemistry.comyoutube.com This puckering comes at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease from 90° in a planar square to about 88° in the puckered form. libretexts.org

The interconversion between two equivalent puckered conformations occurs via a planar transition state. High-level ab initio calculations on unsubstituted cyclobutane have placed this barrier at approximately 1.5 kcal/mol (around 500 cm⁻¹). nih.gov

Table 2: Calculated Properties of Unsubstituted Cyclobutane Ring This data for the parent cyclobutane provides a baseline for understanding the substituted ring system. Data adapted from high-level ab initio calculations. nih.gov

| Property | Value | Description |

| Puckering Angle (θ) | ~29° | The angle of the "fold" in the butterfly conformation. |

| C-C Bond Length | ~1.55 Å | The distance between adjacent carbon atoms in the ring. |

| Barrier to Planarity | ~1.4 kcal/mol | The energy required to flatten the puckered ring, representing the transition state for ring inversion. |

Rotational Barriers of the Difluoromethoxy Group

The difluoromethoxy (-OCHF2) group can rotate around the C-O bond. Computational methods can map the potential energy surface for this rotation to find the most stable orientations (rotamers) and the energy barriers that separate them. The barrier height is a measure of the steric and electronic interactions between the rotating group and the rest of the molecule.

While specific data for this compound is unavailable, studies on similar fragments, such as 1,1,2,2-tetrafluoroethane (B1583514) (CHF2-CHF2), show that the barrier to rotation around the central C-C bond is significant, on the order of 7-8 kcal/mol. nist.gov The rotation of a difluoromethyl group attached to an oxygen atom would be influenced by lone-pair repulsion and hyperconjugation effects, leading to distinct energy minima. DFT calculations have proven reliable in predicting these rotational barriers, often matching experimental values closely. nih.govnih.gov

Table 3: Representative Calculated Rotational Barriers for Related Groups This table shows calculated barriers for internal rotation in molecules containing related functional groups, illustrating typical energy magnitudes. Data from the NIST Computational Chemistry Comparison and Benchmark DataBase. nist.gov

| Molecule | Rotor Group | Barrier (kcal/mol) |

| 1,1-Difluoroethane (CH3-CHF2) | CH3 | 3.61 |

| 1,1,2,2-Tetrafluoroethane (CHF2-CHF2) | CHF2 | 7.55 |

| 1,1,2-Trifluoroethane (CH2F-CHF2) | CH2F | 5.89 |

Interplay of Ring Strain and Substituent Conformation

Ring Strain: The inherent angle and torsional strain of the puckered cyclobutane ring.

Torsional Strain: Strain from the eclipsing or gauche interactions of the substituents with adjacent ring hydrogens.

Steric Strain: Repulsive interactions between the two substituents (1,3-diaxial interactions) or between a substituent and axial hydrogens.

Intramolecular Interactions: Potential hydrogen bonding between the hydroxyl proton and the oxygen or fluorine atoms of the difluoromethoxy group, which could stabilize certain conformations.

Computational modeling is essential to quantify these competing effects. By calculating the relative energies of all possible conformers (e.g., cis-axial/equatorial, trans-diequatorial, trans-diaxial) including different rotamers of the -OCHF2 group, a complete picture of the molecule's conformational preferences can be established. The global minimum energy structure represents the most populated conformation of the molecule at equilibrium.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry provides significant insights into the potential chemical transformations of this compound. Using methods like Density Functional Theory (DFT), chemists can map out the energetic landscape of a reaction, identifying the most likely pathways from reactants to products. acs.orgnih.gov These calculations are fundamental to predicting reaction outcomes, understanding stereoselectivity, and optimizing reaction conditions without the need for extensive empirical experimentation.

The process involves the careful computational modeling of all species involved in a proposed reaction, including reactants, intermediates, transition states, and products. For a molecule like this compound, potential reactions of interest could include the dehydration of the alcohol, substitution reactions at the hydroxyl group, or reactions involving the difluoromethoxy moiety.

A critical aspect of these investigations is the elucidation of the transition state (TS), which represents the highest energy point along the reaction coordinate. kyushu-u.ac.jpiastate.edu The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), determines the rate of the reaction. By locating and characterizing the transition state, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes that govern the transformation. nih.gov

For instance, a hypothetical acid-catalyzed dehydration of this compound to form 3-(difluoromethoxy)cyclobut-1-ene would proceed through several steps. Computationally, this would be modeled by:

Protonation of the hydroxyl group to form a good leaving group (water).

Cleavage of the carbon-oxygen bond to form a cyclobutyl cation intermediate.

Elimination of a proton from an adjacent carbon to form the double bond.

Each of these steps has an associated energy barrier and intermediate structures that can be calculated. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly employed for such calculations, often including solvent effects to simulate realistic reaction conditions. nih.gov

The data below illustrates the type of information that can be obtained from a DFT study of a hypothetical reaction pathway.

Table 1: Illustrative DFT Calculation Results for a Hypothetical Reaction of this compound

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Key Geometric Feature |

| 1 | Reactant + H⁺ | 0.0 | O-H bond length: 0.96 Å |

| 2 | Protonated Alcohol | -5.2 | O-H₂⁺ bond length: 1.02 Å |

| 3 | Transition State 1 (TS1) | +15.8 | Elongated C-O bond: 1.95 Å |

| 4 | Carbocation Intermediate | +8.1 | Planar C⁺ center |

| 5 | Transition State 2 (TS2) | +12.5 | C-H bond elongation: 1.50 Å |

| 6 | Product + H₃O⁺ | -10.3 | C=C bond length: 1.34 Å |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical outputs of a computational study.

By analyzing these calculated energies, a reaction profile can be constructed, providing a visual representation of the energy changes throughout the reaction. This allows for the identification of the rate-determining step, which is the step with the highest activation energy. acs.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. rsc.org MD simulations model the movements of atoms and molecules based on classical mechanics, using a force field to describe the interatomic forces. chemrxiv.org For this compound, MD simulations can provide crucial information about its conformational flexibility, solvent interactions, and the dynamic behavior of its functional groups.

The cyclobutane ring itself is not planar and undergoes a puckering motion. MD simulations can track the ring's conformational changes between its bent and twisted forms. Furthermore, the presence of two bulky and polar substituents, the hydroxyl and difluoromethoxy groups, will significantly influence the preferred conformations of the ring and the orientation of the substituents themselves. researchgate.net

A typical MD simulation would involve the following steps:

An initial 3D structure of the molecule is generated and placed in a simulation box, often filled with a chosen solvent (e.g., water or an organic solvent) to mimic solution-phase behavior.

The system is energy-minimized to remove any unfavorable atomic clashes.

The system is gradually heated to the desired simulation temperature and equilibrated at the target pressure.

A production simulation is run for a specified length of time (from nanoseconds to microseconds), during which the trajectories of all atoms are saved.

From these trajectories, a wealth of information can be extracted. For example, one could analyze the dihedral angles of the cyclobutane ring to understand its puckering amplitude. The radial distribution function (RDF) between the oxygen or fluorine atoms of the molecule and solvent molecules can reveal details about the solvation shell and hydrogen bonding interactions. rsc.orgacs.org

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Analyzed Parameter | Description | Illustrative Finding |

| Ring Puckering Angle (θ) | Angle describing the deviation of the cyclobutane ring from planarity. | Bimodal distribution with peaks at θ = ±25°, indicating rapid puckering. |

| C-C-O-C Dihedral (Difluoromethoxy) | Torsion angle of the ether linkage. | Predominantly gauche conformation (~70°), with some anti (~180°). |

| Radial Distribution Function g(r) for O(hydroxyl)···O(water) | Probability of finding a water oxygen at a certain distance from the hydroxyl oxygen. | Sharp first peak at 2.8 Å, indicating strong hydrogen bonding. |

| Root Mean Square Fluctuation (RMSF) | Fluctuation of atomic positions around their average. | Highest RMSF for the atoms of the -OCHF₂ group, indicating high flexibility. |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical results from an MD simulation.

These simulations are computationally intensive but invaluable for bridging the gap between static molecular structures and the dynamic reality of molecular behavior in a condensed phase. arxiv.orgrsc.org The insights gained from MD studies on the conformational preferences and intermolecular interactions of this compound are vital for understanding its physical properties and how it might interact with biological targets or other materials.

Utility of 3 Difluoromethoxy Cyclobutan 1 Ol in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks, which are enantiomerically enriched molecules incorporated into a larger structure, are instrumental in this endeavor. nih.govrsc.org 3-(Difluoromethoxy)cyclobutan-1-ol, by virtue of its stereogenic centers, is an exemplary chiral building block. The cis and trans diastereomers, and their respective enantiomers, provide a scaffold with well-defined spatial arrangements of the hydroxyl and difluoromethoxy groups.

The asymmetric synthesis of such chiral cyclobutane (B1203170) systems can be approached through various established methodologies. Enantioselective desymmetrization of meso-cyclobutenes, for instance, has been shown to be a powerful strategy for accessing chiral cyclobutanes with high levels of diastereo- and enantiocontrol. nih.gov Furthermore, asymmetric intramolecular Michael additions can be employed to construct chiral pyrrolidine (B122466) and piperidine (B6355638) rings, which are versatile precursors for alkaloid synthesis. rsc.org While direct asymmetric syntheses of this compound are not extensively documented in the provided literature, the principles of these established methods can be logically extended to its preparation. For example, a prochiral cyclobutanone (B123998) precursor could be subjected to asymmetric reduction to furnish the chiral alcohol.

The utility of chiral alcohols in synthesis is well-established, often serving as precursors for a wide range of functional group transformations. rsc.orgnih.gov The hydroxyl group of this compound can be readily converted into other functionalities such as esters, ethers, and amines, or it can direct subsequent stereoselective reactions on the cyclobutane ring. The presence of the difluoromethoxy group can influence the reactivity and selectivity of these transformations, a phenomenon known as the "fluorine effect". nih.gov

The table below illustrates the potential for creating diverse chiral structures from the enantiomers of this compound.

| Enantiomer of this compound | Potential Chiral Product | Synthetic Transformation |

| (1R,3R)-3-(Difluoromethoxy)cyclobutan-1-ol | (1R,3R)-1-Amino-3-(difluoromethoxy)cyclobutane | Mitsunobu reaction or reductive amination |

| (1S,3S)-3-(Difluoromethoxy)cyclobutan-1-ol | (1S,3S)-3-(Difluoromethoxy)cyclobutyl acetate | Acylation |

| (1R,3S)-3-(Difluoromethoxy)cyclobutan-1-ol | (1R,3S)-1-Azido-3-(difluoromethoxy)cyclobutane | Nucleophilic substitution |

| (1S,3R)-3-(Difluoromethoxy)cyclobutan-1-ol | (1S,3R)-3-(Difluoromethoxy)cyclobutyl methyl ether | Williamson ether synthesis |

Scaffold for Rational Design of Novel Molecular Architectures

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of biological targets. researchgate.netnih.govresearchgate.net This process often involves the design of molecules with specific three-dimensional shapes and electronic properties to ensure optimal interaction with a receptor or enzyme active site. The cyclobutane ring, being a conformationally restricted and three-dimensional scaffold, is an attractive motif in this context. nih.gov

This compound serves as an excellent scaffold for the rational design of novel molecular architectures for several reasons:

Three-Dimensionality: The non-planar nature of the cyclobutane ring allows for the precise positioning of substituents in three-dimensional space. This is a significant advantage over flat aromatic systems, which are more prevalent in existing drug libraries. nih.gov

Vectorial Diversity: The cis and trans isomers of 1,3-disubstituted cyclobutanes provide distinct vectors for the attachment of other molecular fragments. This allows for a systematic exploration of the chemical space around a core scaffold.

Physicochemical Properties: The difluoromethoxy group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and pKa. nih.govresearchgate.net The ability to fine-tune these properties is crucial for optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate. nih.gov

Bioisosteric Replacement: The cyclobutane moiety can act as a bioisosteric replacement for other cyclic systems, such as cyclopentanes, cyclohexanes, or even phenyl rings, offering improved physicochemical properties. nih.gov

The following table provides a hypothetical example of how this compound could be used as a scaffold in the design of a kinase inhibitor, where different functionalities are appended to the core structure to interact with specific regions of the kinase active site.

| Position on Scaffold | Attached Fragment | Potential Interaction with Target |

| C1 (from the hydroxyl group) | Aromatic amine | Hydrogen bonding with the hinge region |

| C3 (difluoromethoxy group) | Modulation of solubility and metabolic stability | |

| Other positions on the ring | Alkyl or aryl groups | van der Waals interactions with hydrophobic pockets |

Precursor for Complex Fluorinated Organic Molecules

The introduction of fluorine into complex organic molecules can be challenging. The use of pre-fluorinated building blocks like this compound simplifies this process, allowing for the incorporation of the desired fluorinated motif early in a synthetic sequence. nih.gov The difluoromethoxy group is particularly desirable due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. nih.gov

The synthetic utility of this compound as a precursor is multifaceted:

Access to Difluoromethoxylated Analogues: It provides a straightforward route to a wide range of difluoromethoxylated analogues of existing bioactive molecules. The hydroxyl group can be readily transformed into a variety of other functionalities, enabling the coupling of the cyclobutane core to other molecular fragments.

Synthesis of Novel Fluorinated Scaffolds: The cyclobutane ring itself can be a substrate for further chemical transformations, such as ring-opening or ring-expansion reactions, leading to the formation of more complex and novel fluorinated acyclic or heterocyclic systems.

Late-Stage Functionalization: While the difluoromethoxy group is introduced early, the hydroxyl group allows for late-stage modifications, which is a highly desirable feature in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov

Below is a table outlining potential complex fluorinated molecules that could be synthesized from this compound.

| Target Molecule Class | Synthetic Strategy | Key Transformation |

| Fluorinated Peptidomimetics | Coupling of the corresponding amino-cyclobutane with amino acids | Amide bond formation |

| Fluorinated Nucleoside Analogues | Glycosylation of the cyclobutanol (B46151) with a nucleobase | N-glycosidic bond formation |

| Fluorinated Macrocycles | Incorporation of the cyclobutane unit into a macrocyclic ring | Ring-closing metathesis or macrolactonization |

Application in Reaction Cascade Development

The structural features of this compound make it an intriguing substrate for the development of novel reaction cascades. For instance, the hydroxyl group can initiate a cascade by acting as a nucleophile or by being converted into a leaving group. The cyclobutane ring, with its inherent ring strain, can participate in ring-opening or rearrangement reactions, which can be the driving force for a cascade sequence.

A hypothetical cascade reaction involving a derivative of this compound could be initiated by the formation of a carbocation at the C1 position. This could trigger a semi-pinacol type rearrangement, leading to a ring-expanded cyclopentanone. The presence of the difluoromethoxy group could influence the regioselectivity of such a rearrangement.

Furthermore, photocatalyzed cascade reactions have emerged as a powerful tool for the synthesis of complex molecules, including fluorinated fused rings. researchgate.netresearchgate.net A suitably functionalized derivative of this compound could potentially participate in such a cascade, for example, through a radical-mediated process. The development of cascade reactions involving this building block could provide rapid access to novel and structurally diverse fluorinated compounds. nih.govnih.gov

The table below outlines a potential cascade sequence starting from a derivative of this compound.

| Step | Reaction Type | Intermediate/Product |

| 1 | Oxidation of the alcohol | 3-(Difluoromethoxy)cyclobutanone |

| 2 | Baeyer-Villiger oxidation | 3-(Difluoromethoxy)oxacyclopentan-2-one (a lactone) |

| 3 | Ring-opening with a nucleophile | Acyclic difluoromethoxylated carboxylic acid derivative |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 3-(difluoromethoxy)cyclobutan-1-ol and its derivatives will hinge on the development of sustainable and efficient methodologies. Current approaches often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future research should prioritize green chemistry principles.

One promising avenue is the exploration of photocatalytic methods . Visible-light-mediated reactions offer a milder and more environmentally friendly alternative to traditional synthetic protocols. rsc.orgnih.govfrontiersin.org For instance, the direct difluoromethylation of cyclobutane (B1203170) precursors using photocatalysis could provide a more atom-economical route. rsc.org Research into novel photocatalysts and reaction conditions that enable the selective functionalization of cyclobutane rings will be crucial. nih.govfrontiersin.orgacs.org

Furthermore, the development of catalytic radical difluoromethoxylation techniques for direct C-H functionalization of cyclobutane precursors presents a significant opportunity. nih.govrsc.org This would circumvent the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Another key area will be the use of renewable starting materials . Investigating pathways that begin with readily available bio-based feedstocks could significantly improve the sustainability profile of this compound synthesis.

| Potential Sustainable Route | Key Advantages | Relevant Research Areas |

| Photocatalytic Synthesis | Mild reaction conditions, use of visible light, high atom economy. rsc.orgnih.gov | Development of novel photocatalysts, optimization of reaction parameters. frontiersin.orgacs.org |

| Direct C-H Difluoromethoxylation | Reduced step count, avoids pre-functionalization. nih.govrsc.org | Catalyst design, understanding reaction mechanisms. |

| Bio-based Feedstocks | Increased sustainability, reduced reliance on petrochemicals. | Biocatalysis, conversion of biomass to chemical intermediates. |

Exploration of Unconventional Reactivity Profiles

The strained nature of the cyclobutane ring imparts unique reactivity that is yet to be fully harnessed. nih.gov Future research should delve into unconventional transformations that exploit this inherent ring strain.

Ring-opening reactions of functionalized 3-(difluoromethoxy)cyclobutane derivatives could provide access to a diverse range of acyclic and heterocyclic structures not easily accessible through other means. researchgate.net The influence of the difluoromethoxy group on the regioselectivity and stereoselectivity of these ring-opening reactions is a key area for investigation.

The application of photocatalysis to induce novel cycloadditions and rearrangements is another exciting frontier. nih.govresearchgate.net For example, [2+2] cycloadditions involving derivatives of this compound could lead to the construction of complex polycyclic systems. nih.gov Understanding the photophysical properties of these molecules will be essential for designing efficient photochemical transformations. acs.org

Moreover, the unique electronic properties conferred by the difluoromethoxy group could be exploited in transition-metal-catalyzed cross-coupling reactions . acs.org Investigating the behavior of 3-(difluoromethoxy)cyclobutane derivatives in reactions such as Suzuki, Buchwald-Hartwig, and C-H activation/functionalization could unlock a vast chemical space for analog synthesis.

Advanced Stereochemical Control in Derivatization

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, achieving precise control over the stereochemistry during the derivatization of this compound is of paramount importance.

Future efforts should focus on the development of diastereoselective and enantioselective synthetic methods . This includes the use of chiral catalysts, auxiliaries, and reagents to control the formation of stereocenters. rsc.orgnih.govrsc.orgacs.org For instance, the diastereoselective reduction of a corresponding cyclobutanone (B123998) precursor could provide access to specific stereoisomers of the alcohol. acs.org

Enzymatic resolutions offer a powerful and green approach to obtaining enantiomerically pure derivatives. nih.govpluscommunication.euresearchgate.net Screening for and engineering enzymes, such as lipases and proteases, that can selectively acylate or hydrolyze one enantiomer of this compound or its esters will be a valuable research direction. nih.govpluscommunication.eu

Furthermore, the development of methods for the stereospecific functionalization of the cyclobutane ring, where the stereochemistry of the starting material dictates the stereochemistry of the product, will be crucial for the synthesis of complex molecules with multiple stereocenters. acs.org

| Stereocontrol Strategy | Key Features | Potential Applications |

| Diastereo/Enantioselective Catalysis | High stereocontrol, catalytic efficiency. rsc.orgnih.govrsc.orgacs.org | Synthesis of single-isomer drug candidates. |

| Enzymatic Resolution | High enantioselectivity, green methodology. nih.govpluscommunication.euresearchgate.net | Production of enantiopure building blocks. |

| Stereospecific Functionalization | Predictable stereochemical outcomes. acs.org | Synthesis of complex natural product analogs. |

Integration with Flow Chemistry and Automation

To accelerate the discovery and development of new drug candidates and materials based on the 3-(difluoromethoxy)cyclobutane scaffold, the integration of modern technologies like flow chemistry and automated synthesis is essential. nih.govenantia.com

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under extreme conditions. enantia.comsciencedaily.comacs.orgresearchgate.netnih.gov Developing continuous flow processes for the synthesis and derivatization of this compound will enable more efficient, scalable, and reproducible production. enantia.comsciencedaily.com This is particularly relevant for handling potentially hazardous reagents or intermediates often involved in fluorination reactions. sciencedaily.com

Automated synthesis platforms can be used to rapidly generate libraries of derivatives for high-throughput screening. vapourtec.comrsc.orgnih.gov By combining automated synthesis with flow chemistry, it will be possible to explore a vast chemical space around the 3-(difluoromethoxy)cyclobutane core in a time- and resource-efficient manner. nih.govrsc.org This will be instrumental in identifying compounds with desired biological activities or material properties.

Computational Design of New Transformations and Analogs

Computational chemistry and in silico design will play a pivotal role in guiding future research efforts. researchgate.net

Quantum mechanical calculations can be employed to predict reaction pathways and understand the mechanisms of novel transformations involving this compound. researchgate.net This will aid in the rational design of catalysts and the optimization of reaction conditions. Computational studies can also shed light on the unconventional reactivity profiles of the strained cyclobutane ring.

| Computational Approach | Application in Research | Expected Outcome |

| Quantum Mechanics | Reaction mechanism elucidation, catalyst design. researchgate.net | Rational optimization of synthetic routes. |

| Molecular Modeling | Design of new analogs, prediction of binding affinity. creative-diagnostics.comresearchgate.net | Prioritization of synthetic targets for drug discovery. |

| Machine Learning | Prediction of structure-activity relationships. researchgate.net | Accelerated identification of lead compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.